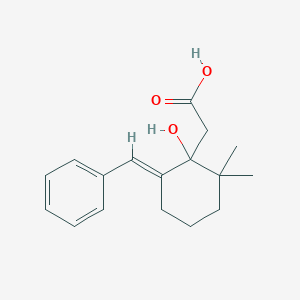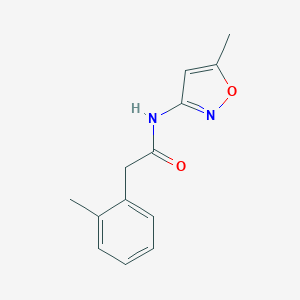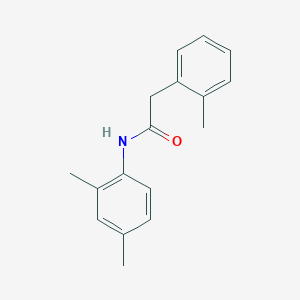
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether, also known as BPEE, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPEE is a small molecule that exhibits unique properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is not fully understood. However, it has been proposed that 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether exerts its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to modulate the expression of various genes involved in cancer progression, including NF-κB, Akt, and ERK1/2.
Biochemical and Physiological Effects:
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to modulate the expression of various cytokines, including IL-6 and TNF-α, which are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is its ability to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for drug development. However, one of the limitations of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether. One direction is the development of more potent and selective 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether analogs for the treatment of various cancers and inflammatory diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether in vivo to determine its efficacy and safety. Additionally, the potential use of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether as a chemotherapeutic agent in combination with other drugs is an area of interest for future research.
Conclusion:
In conclusion, 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is a promising compound that exhibits significant anti-tumor, anti-inflammatory, and anti-oxidant properties. Its unique properties make it a potential candidate for drug development. The synthesis method of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry. Further research is needed to fully understand the mechanism of action of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether can be synthesized using a two-step process. The first step involves the synthesis of 2,4-dimethylphenyl ether, which can be achieved by reacting 2,4-dimethylphenol with thionyl chloride in the presence of a base. The second step involves the reaction of 2,4-dimethylphenyl ether with 4-benzylpiperazine and ethyl oxalyl chloride in the presence of a base to yield 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether.
Applications De Recherche Scientifique
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(4-benzylpiperazin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-9-20(18(2)14-17)25-16-21(24)23-12-10-22(11-13-23)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 |
Clé InChI |
XSXHJHVQXNVVKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)



